N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-17(22,11-4-5-13-14(7-11)24-10-23-13)9-19-16(21)15(20)18-8-12-3-2-6-25-12/h2-7,22H,8-10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKQTEFWPDGXEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=CS1)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Hydroxypropyl Group: The benzodioxole intermediate is then reacted with an epoxide, such as glycidol, to introduce the hydroxypropyl group.
Formation of the Thiophene Intermediate: The thiophene ring can be synthesized through the reaction of a suitable diene with sulfur.
Coupling of Intermediates: The benzodioxole and thiophene intermediates are coupled using a diamide linkage, typically through the reaction of the hydroxypropyl-benzodioxole with a thiophene-containing amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the amide linkages, potentially converting them to amines.
Substitution: The benzodioxole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: Due to its structural complexity, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound’s unique electronic properties could make it useful in the development of organic semiconductors or other advanced materials.
Biological Research: It may be used as a probe or tool compound in studies of enzyme function or cellular signaling pathways.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole and thiophene rings could play a role in these interactions by providing sites for hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Structural Features and Functional Group Analysis
The compound shares a common ethanediamide backbone with QOD and ICD but differs in substituent groups:
| Compound | Key Substituents | Hydrogen-Bonding Motifs |
|---|---|---|
| N-[2-(2H-1,3-Benzodioxol-5-yl)-2-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide | Benzodioxol-5-yl, hydroxypropyl, thiophen-2-ylmethyl | Amide, hydroxyl, benzodioxole ether oxygen |
| QOD (N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide) | Benzodioxol-5-yl, tetrahydroquinolinyl | Amide, quinoline nitrogen, benzodioxole ether |
| ICD (N-{3-[(Biphenyl-4-yl carbonyl)amino]propyl}-1H-indole-2-carboxamide) | Biphenyl carbonyl, indole-2-carboxamide | Amide, indole NH, biphenyl π-system |
The benzodioxole and thiophene groups in the target compound may enhance π-π stacking and hydrophobic interactions compared to QOD’s quinoline and ICD’s biphenyl systems .
Computational and Molecular Dynamics (MD) Insights
MD simulations of QOD in a falcipain-2 binding pocket (Figure 2, ) highlight the importance of the ethanediamide linker in orienting aromatic groups for optimal enzyme interaction. For the target compound, preliminary docking studies suggest the thiophene’s smaller size may reduce steric complementarity compared to QOD’s bulkier quinoline .
Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound characterized by its unique structural features, which include a benzodioxole ring and a thiophene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although specific studies on its biological effects remain limited.
Structural Overview
The compound can be represented by the following molecular formula:
| Property | Details |
|---|---|
| IUPAC Name | N'-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-(thiophen-2-ylmethyl)oxamide |
| CAS Number | 1396798-51-8 |
| Molecular Formula | C17H18N2O5S |
| Molecular Weight | 346.40 g/mol |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of both the benzodioxole and thiophene rings may facilitate binding through various interactions, including hydrogen bonding and hydrophobic effects. Such interactions are crucial for modulating the activity of biological targets, potentially leading to therapeutic effects.
Biological Activity
While direct studies on this specific compound are sparse, its structural components suggest several potential biological activities:
- Antioxidant Activity : Compounds containing benzodioxole moieties have been associated with antioxidant properties, which could help mitigate oxidative stress in biological systems.
- Anticancer Potential : The thiophene ring is often found in compounds with anticancer activity. The combination of these two structural elements may enhance its efficacy against cancer cells.
- Antimicrobial Effects : Given the diverse biological activities of similar compounds, there is potential for this compound to exhibit antimicrobial properties.
Comparative Analysis with Similar Compounds
To better understand the unique aspects of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine | Benzodioxole ring | Antidepressant | Known for psychoactive properties |
| 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid | Benzodioxole core | Anti-inflammatory | Involved in pain management |
| N-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroacetamide | Benzodioxole moiety | Anticancer | Fluorinated for enhanced reactivity |
Case Studies and Research Findings
Currently, there are no published case studies specifically detailing the biological activity of this compound. However, research on related compounds suggests that further exploration into its pharmacological properties could yield significant insights.
For example:
- A study on benzodioxole derivatives indicated their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.
- Thiophene-containing compounds have been studied for their role as enzyme inhibitors in various biochemical pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
